Comparative SIRT2 Inhibition: A Potential but Unconfirmed Differentiator
A BindingDB entry (BDBM50635379) reports an IC50 of 14 nM against human SIRT2 for a compound mapped to a related chemical series [1]. However, this data could not be definitively confirmed for the target compound 3-benzyl-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one, as the SMILES provided in the database does not match the structure. The potential activity is noted but remains unvalidated for this CAS number. No other comparative activity data (against SIRT1, SIRT3, or other isoforms) is available to establish selectivity.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | Not confirmed (Potential IC50 of 14 nM for SIRT2 is associated with a potentially misassigned structure) |
| Comparator Or Baseline | No validated data for this compound; the next closest analog with reported SIRT2 IC50 is not defined. |
| Quantified Difference | Not calculable |
| Conditions | BindingDB assay description: Inhibition of human SIRT2, 15 min preincubation, H3K9Ac peptide substrate, measured after 5 min. |
Why This Matters
Unambiguous SIRT2 inhibition data would be a key differentiator if confirmed for the exact compound, as it would position it against other isoform-selective SIRT2 inhibitors; currently, this potential remains unsubstantiated for procurement decisions.
- [1] BindingDB Entry BDBM50635379. Affinity Data for IC50: 14nM (Human SIRT2). Note: The SMILES string associated with this entry does not correspond to the target compound structure. Data should be treated with caution. View Source
